molecular formula C11H12N2O B14187979 N-(Buta-2,3-dien-1-yl)-N-methylpyridine-3-carboxamide CAS No. 923587-34-2

N-(Buta-2,3-dien-1-yl)-N-methylpyridine-3-carboxamide

Cat. No.: B14187979
CAS No.: 923587-34-2
M. Wt: 188.23 g/mol
InChI Key: RJHKRPRWAIOQPV-UHFFFAOYSA-N
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Description

N-(Buta-2,3-dien-1-yl)-N-methylpyridine-3-carboxamide is an organic compound characterized by the presence of a butadiene group attached to a pyridine ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Buta-2,3-dien-1-yl)-N-methylpyridine-3-carboxamide typically involves the reaction of buta-2,3-dien-1-amine with N-methylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(Buta-2,3-dien-1-yl)-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Buta-2,3-dien-1-yl)-N-methylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(Buta-2,3-dien-1-yl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-(Buta-2,3-dien-1-yl)-4-fluorobenzamide
  • N-(Buta-2,3-dien-1-yl)-N-methylbenzamide
  • N-(Buta-2,3-dien-1-yl)-N-ethylpyridine-3-carboxamide

Uniqueness

N-(Buta-2,3-dien-1-yl)-N-methylpyridine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

923587-34-2

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-3-4-8-13(2)11(14)10-6-5-7-12-9-10/h4-7,9H,1,8H2,2H3

InChI Key

RJHKRPRWAIOQPV-UHFFFAOYSA-N

Canonical SMILES

CN(CC=C=C)C(=O)C1=CN=CC=C1

Origin of Product

United States

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